N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide is a complex organic compound with a unique structure that combines a pyrido[1,2-a]benzimidazole core with a cyano group and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of an appropriate benzimidazole derivative with a cyano-substituted pyridine under controlled conditions. The reaction often requires the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF). The reaction mixture is usually heated to reflux to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The cyano group and the benzimidazole core are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide
- [(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-3-yl)methyl]thioacetic acid
Uniqueness
N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group and the methylbenzamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry .
Properties
Molecular Formula |
C20H14N4O2 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
N-(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C20H14N4O2/c1-12-6-8-13(9-7-12)19(25)23-16-10-14(11-21)18-22-15-4-2-3-5-17(15)24(18)20(16)26/h2-10,22H,1H3,(H,23,25) |
InChI Key |
GRXPBVNEONFRGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C3NC4=CC=CC=C4N3C2=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.